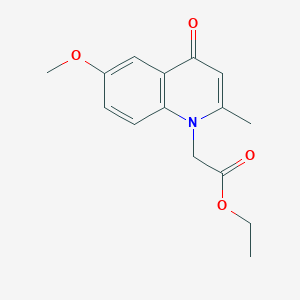
N-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide, also known as DMPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. DMPP belongs to the class of pyrrolidine carboxamides and has a molecular weight of 357.46 g/mol.
Mechanism of Action
N-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide acts as a selective sigma-1 receptor agonist, which results in the modulation of various cellular pathways. The sigma-1 receptor is involved in the regulation of calcium homeostasis, which is essential for various physiological processes, including neurotransmitter release, synaptic plasticity, and cell survival. N-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide binding to the sigma-1 receptor results in the activation of various signaling pathways, including the ERK and PI3K/Akt pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects
N-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of calcium homeostasis, and the activation of various signaling pathways. N-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide has also been shown to have anticonvulsant, antidepressant, and neuroprotective properties.
Advantages and Limitations for Lab Experiments
N-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide has several advantages for lab experiments, including its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the physiological processes regulated by this receptor. N-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide also has a well-defined mechanism of action, which allows for the precise modulation of cellular pathways. However, N-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide has some limitations, including its potential toxicity and the need for further studies to determine its long-term effects.
Future Directions
There are several future directions for N-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide research, including the development of more potent and selective sigma-1 receptor agonists, the investigation of the role of the sigma-1 receptor in various diseases, including cancer and neurodegenerative disorders, and the exploration of the potential therapeutic applications of N-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide. Further studies are also needed to determine the long-term effects of N-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide and its potential toxicity in vivo.
Conclusion
In conclusion, N-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. N-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide acts as a selective sigma-1 receptor agonist, which results in the modulation of various cellular pathways. N-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide has several advantages for lab experiments, including its high affinity for the sigma-1 receptor and its well-defined mechanism of action. However, further studies are needed to determine its long-term effects and potential toxicity.
Synthesis Methods
N-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide can be synthesized using a multi-step process that involves the reaction of 2,4-dimethoxybenzaldehyde and 4-methoxyphenylacetic acid with pyrrolidine and isobutyl chloroformate. The resulting intermediate is then treated with ammonium hydroxide to yield N-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide has been extensively studied for its potential applications in various research fields, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in various physiological processes, including pain perception, memory, and learning. N-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide has also been shown to have anticonvulsant, antidepressant, and neuroprotective properties.
properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c1-24-16-6-4-14(5-7-16)15-10-11-22(13-15)20(23)21-18-9-8-17(25-2)12-19(18)26-3/h4-9,12,15H,10-11,13H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHRXAZKKYCVNOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCN(C2)C(=O)NC3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-ethylpyrimidine](/img/structure/B2790366.png)
![3,4,9-trimethyl-7-(2-methylprop-2-enyl)-1-propyl-5,7,9-trihydro-4H-1,2,4-triaz ino[4,3-h]purine-6,8-dione](/img/structure/B2790367.png)

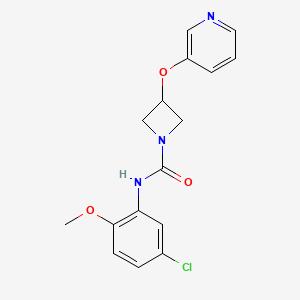
![2-methyl-N-(2-morpholin-4-ylethyl)-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B2790372.png)



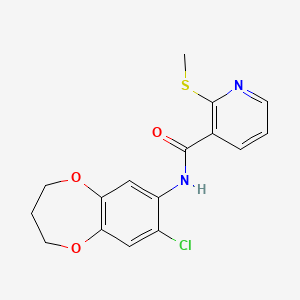
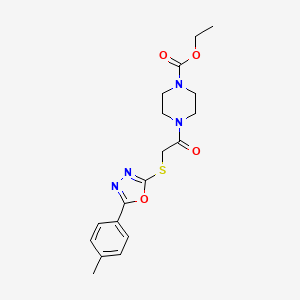
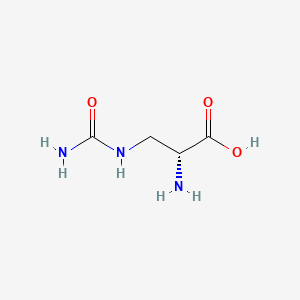
![N-(4-{[(4-chlorophenyl)methyl]carbamoyl}phenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2790384.png)
